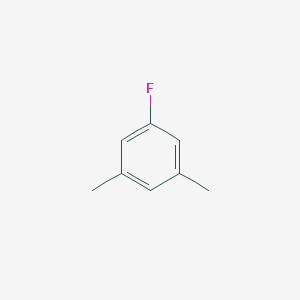

3,5-dimethylfluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWIWNUVHNAUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334581 | |

| Record name | 5-Fluoro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-97-2 | |

| Record name | 5-Fluoro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3,5-dimethyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascent of the Fluorine Atom: A Technical History of Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems has marked a pivotal advancement in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and materials. The unique properties imparted by the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—have enabled chemists to exquisitely modulate the physicochemical and pharmacokinetic profiles of organic molecules. This technical guide provides an in-depth exploration of the history of fluorinated aromatic compounds, from their initial synthesis to their contemporary applications, with a focus on key experimental methodologies and their influence on drug discovery.

Early Explorations and Foundational Syntheses

The journey into the world of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reports of an organofluorine compound was in 1835 by Dumas and Péligot, who synthesized fluoromethane. However, the systematic synthesis of fluorinated aromatic compounds remained a significant challenge for decades. The extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made direct fluorination of aromatic rings a hazardous and often explosive endeavor.

A breakthrough in the controlled synthesis of fluoroaromatics came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][2] This method remains a classic and valuable tool in organic synthesis.

Another cornerstone of aromatic fluorination is the Swarts reaction , first reported by Frédéric Jean Edmond Swarts in 1892. While initially focused on alkyl fluorides, variations of this halogen exchange (Halex) reaction, particularly with the use of antimony trifluoride, became crucial for the industrial production of certain fluorinated aromatic compounds.[3]

Key Synthetic Methodologies: Experimental Protocols

The ability to strategically introduce fluorine into aromatic rings is fundamental to harnessing its benefits. The following sections detail the experimental protocols for three key classes of fluorination reactions.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1]

Experimental Protocol: A Continuous Flow Approach

To mitigate the safety risks associated with isolating potentially explosive aryldiazonium salts, a continuous flow protocol offers a safer and scalable alternative.[1]

-

Reagents and Setup:

-

Feed A: 0.35 M solution of the aryl amine in an anhydrous solvent (e.g., THF).

-

Feed B: Boron trifluoride etherate (BF₃·Et₂O).

-

Feed C: A solution of a diazotizing agent (e.g., tert-butyl nitrite, t-BuNO₂) in a suitable solvent.

-

A microflow reactor system with premixing and cooling modules, a dynamic mixing tube reactor, and a thermal decomposition zone.

-

-

Procedure:

-

Feeds A and B are introduced into a premixing and cooling module.

-

The resulting mixture is then merged with Feed C in a dynamically mixed flow reactor to generate the diazonium salt.

-

The reaction stream then flows into a thermal decomposition zone heated to an appropriate temperature (e.g., 60 °C) to induce fluorination.[1]

-

The product stream is collected for purification.

-

The reaction parameters, such as temperature and residence time, can be systematically varied to optimize the yield.[1]

Nucleophilic Aromatic Substitution (SNAr): The Halex Process

The Halex (Halogen Exchange) process is a widely used industrial method for the synthesis of fluoroaromatics, particularly for electron-deficient aromatic rings.[4] It involves the displacement of a halide (typically chloride) with fluoride.

Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile

-

Reagents and Setup:

-

2,6-Dichlorobenzonitrile

-

Anhydrous potassium fluoride (KF)

-

A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane)

-

A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

-

Procedure:

-

Charge the reactor with 2,6-dichlorobenzonitrile and the polar aprotic solvent.

-

Add anhydrous potassium fluoride to the mixture.

-

Heat the reaction mixture to a high temperature (typically 150–250 °C) with vigorous stirring.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration to remove potassium chloride, followed by distillation or crystallization.

-

Electrophilic Fluorination using Selectfluor®

For electron-rich aromatic compounds, electrophilic fluorination is a valuable strategy. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and easy-to-handle electrophilic fluorinating agent.

Experimental Protocol: General Procedure for Arene Fluorination

-

Reagents and Setup:

-

The aromatic substrate.

-

Selectfluor®.

-

An appropriate solvent (e.g., acetonitrile, nitromethane).[2]

-

A reaction flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve the aromatic substrate in the chosen solvent in the reaction flask.

-

Add Selectfluor® to the solution and stir the mixture at a suitable temperature (e.g., room temperature to 80 °C).[2]

-

The reaction progress is monitored by TLC, GC, or NMR.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

-

Quantitative Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into an aromatic ring significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in drug design as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Structure | pKa | logP |

| Aniline | 4.63 | 0.90 | |

| 2-Fluoroaniline | 3.20 | 1.15 | |

| 3-Fluoroaniline | 3.51 | 1.15 | |

| 4-Fluoroaniline | 4.65 | 1.15 | |

| 2,4-Difluoroaniline | 2.05 | 1.45 | |

| 2,4,6-Trifluoroaniline | 0.26 | 1.70 |

Data compiled from various sources. Experimental conditions for pKa and logP determination can vary.

The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, leading to a lower pKa. The effect on lipophilicity is generally an increase with the addition of fluorine atoms.

Enhancing Metabolic Stability and Binding Affinity in Drug Design

A primary strategy in modern drug development is the strategic incorporation of fluorine to enhance a drug's metabolic stability and binding affinity to its biological target.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Introducing a fluorine atom at a metabolically labile position on an aromatic ring can significantly block hydroxylation, thereby increasing the drug's half-life.[6][7]

| Drug | In Vivo Half-life (hours) | Primary Route of Elimination |

| Ciprofloxacin | 3-5 | Renal |

| Levofloxacin | 6-8 | Renal |

| Moxifloxacin | 12 | Hepatic/Renal |

| Gatifloxacin | 7-14 | Renal |

Pharmacokinetic data for several well-known fluorinated quinolone antibiotics. Note that direct comparison of in vitro metabolic stability data can be challenging due to variations in experimental conditions.[5]

Binding Affinity

The introduction of fluorine can influence a drug's binding affinity to its target protein through various mechanisms, including altered electrostatic interactions and conformational effects.[8] For example, in a study of fluoroaromatic inhibitors of carbonic anhydrase, the pattern of fluorine substitution was found to significantly affect the binding affinity, with all tested compounds exhibiting a dissociation constant (Kd) of less than 3 nM.[9]

Fluorinated Aromatic Compounds in Action: Signaling Pathways and Experimental Workflows

The impact of fluorinated aromatic compounds is evident in numerous approved drugs that target specific signaling pathways.

Gefitinib and the EGFR Signaling Pathway

Gefitinib is a fluorinated quinazoline derivative that acts as a tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR).[10][11] It is used in the treatment of non-small cell lung cancer, particularly in patients with activating mutations in the EGFR gene.[10] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][10]

Celecoxib and the COX-2 Pathway

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor containing a trifluoromethylphenyl group.[12] It is used to treat pain and inflammation.[12] By selectively inhibiting COX-2, celecoxib reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain, while having a minimal effect on COX-1, which is involved in protecting the stomach lining.[12][13]

Voriconazole and Fungal Ergosterol Biosynthesis

Voriconazole is a broad-spectrum triazole antifungal agent that contains a difluorophenyl group.[2][14] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][14] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death.[14]

Experimental Workflow for Assessing Metabolic Stability

A crucial step in drug development is the assessment of a compound's metabolic stability. The following workflow outlines a typical high-throughput screening process using liver microsomes.[15][16]

Conclusion

The history of fluorinated aromatic compounds is a testament to the power of synthetic innovation in driving scientific progress. From the early challenges of their synthesis to their current status as indispensable components in a vast array of modern technologies, the journey of these molecules has been remarkable. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and biological impact of fluorinated aromatic compounds is essential for the continued development of novel and effective solutions to global challenges in medicine and beyond. The strategic placement of the fluorine atom will undoubtedly continue to be a guiding principle in the design of the next generation of advanced molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. benchchem.com [benchchem.com]

- 8. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. amberlife.net [amberlife.net]

- 15. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Studies of Fluorine Substitution on the Benzene Ring

Introduction

The substitution of hydrogen with fluorine on a benzene ring is a cornerstone strategy in medicinal chemistry and materials science. This modification can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and electronic characteristics. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—drive these changes. Theoretical and computational studies provide an indispensable framework for understanding and predicting the nuanced effects of fluorination, guiding the rational design of novel compounds. This guide delves into the core theoretical principles governing fluorine substitution on benzene, presenting key quantitative data, computational protocols, and workflow visualizations.

Electronic Effects of Fluorine Substitution

Fluorine exerts a dual electronic influence on the benzene ring: a strong electron-withdrawing inductive effect (σ-effect) and a weaker electron-donating resonance effect (π-effect).[1][2]

-

Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly pulls electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack by reducing its overall electron density.[1][3] The inductive effect decreases with distance, being most potent at the ipso-carbon.

-

Resonance Effect (π-donation): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density is directed towards the ortho and para positions, making them more electron-rich compared to the meta position.[1]

While the inductive effect generally outweighs the resonance effect, making fluorobenzene less reactive overall than benzene in electrophilic aromatic substitution (EAS), the resonance effect is crucial for determining the regioselectivity of such reactions.[2][4]

Quantitative Analysis: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the benzene ring.[5] The substituent constants, sigma (σ), reflect the electron-donating or electron-withdrawing nature of a group. For fluorine, the constants indicate its strong inductive withdrawal and moderate resonance donation.

| Substituent | σm (meta) | σp (para) | Field/Inductive (F) | Resonance (R) |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

| -Cl | 0.37 | 0.23 | 0.42 | -0.19 |

| -Br | 0.39 | 0.23 | 0.45 | -0.22 |

| -I | 0.35 | 0.18 | 0.42 | -0.24 |

| -NO2 | 0.71 | 0.78 | 0.65 | 0.13 |

| Data sourced from multiple studies.[6] |

Impact on Aromaticity

A central topic in theoretical studies is the effect of fluorination on the aromaticity of the benzene ring. While intuitively one might expect the strong electronegativity of fluorine to disrupt aromaticity, the net effect is a subject of ongoing research. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS), are commonly used to quantify aromaticity.

Theoretical studies indicate that as the number of fluorine substituents increases, the aromaticity of the benzene ring tends to decrease.[7][8] This is attributed to two primary effects: the resonant effects diminish π-electron delocalization, and the inductive effects reduce the charge density at the ring's center.[7][9]

Quantitative Data: Aromaticity Indices

The following table summarizes calculated Ring Current Strength (RCS) values for various fluorinated benzenes, which show a decrease in aromaticity with increasing fluorination.

| Compound | Ring Current Strength (RCS in nA/T) |

| Benzene | 12.0 |

| Fluorobenzene | 11.8 |

| 1,4-Difluorobenzene | 11.5 |

| 1,3,5-Trifluorobenzene | 11.2 |

| 1,2,4,5-Tetrafluorobenzene | 10.7 |

| Pentafluorobenzene | 10.3 |

| Hexafluorobenzene | 9.9 |

| Data calculated at the PBE0/6-311++G(d,p) level of theory.[7] |

Chemical Reactivity: Electrophilic Aromatic Substitution (EAS)

Fluorobenzene displays unique reactivity in EAS. Despite being deactivated overall compared to benzene, the reaction rates are only moderately slower, and in some cases, substitution at the para position is faster than at a single position on benzene.[4] This is attributed to the powerful ability of fluorine to stabilize the positive charge in the arenium ion intermediate (sigma complex) via resonance, particularly when the electrophile adds to the para position.[10] The result is a very high selectivity for the para product, often exceeding 90%.[4]

Intermolecular Interactions

Fluorination significantly modifies intermolecular forces, which is critical for crystal engineering and drug-receptor binding.

-

C-H···F Interactions: While the C-F bond is a poor hydrogen bond acceptor compared to C-O or C-N, weak C-H···F hydrogen bonds can play a significant role in determining crystal structures, especially as the number of fluorine atoms increases molecular acidity.[11]

-

Arene-Perfluoroarene (π-π) Interactions: The interaction between an electron-rich benzene ring and an electron-poor hexafluorobenzene ring is a classic example of a stabilizing quadrupole-quadrupole interaction. Theoretical calculations have quantified this strong attraction.[12]

Quantitative Data: Interaction Energies

Calculated interaction energies for the hexafluorobenzene-benzene dimer show a strong preference for a slipped-parallel arrangement.

| Dimer Configuration | Intermolecular Separation (Å) | CCSD(T) Interaction Energy (kcal/mol) |

| Sandwich | 3.6 | -3.95 |

| T-shaped (C6H6 on top) | 5.0 | -2.60 |

| T-shaped (C6F6 on top) | 6.0 | -1.74 |

| Slipped-parallel | 3.5 | -5.38 |

| Data from ARS-E model calculations with CCSD(T) correction.[12] |

Spectroscopic Properties

Theoretical calculations are crucial for interpreting and predicting the spectroscopic properties of fluorinated benzenes.

-

19F NMR Spectroscopy: 19F chemical shifts are highly sensitive to the electronic environment. DFT calculations can accurately predict these shifts, aiding in structure elucidation.[13][14]

-

Vibrational Spectroscopy: Computational methods can calculate the vibrational frequencies of fluorinated benzenes in both ground and excited states, which correlate well with experimental IR and Raman spectra.[15][16]

Quantitative Data: 19F NMR Chemical Shifts

A comparison of experimental vs. computed 19F chemical shifts demonstrates the predictive power of DFT.

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm)a | Deviation (ppm) |

| Fluorobenzene | -113.15 | -113.5 | -0.35 |

| 1,2-Difluorobenzene | -138.90 | -139.1 | -0.20 |

| 1,3-Difluorobenzene | -110.10 | -110.5 | -0.40 |

| 1,4-Difluorobenzene | -120.20 | -120.0 | 0.20 |

| 1,2,3,5-Tetrafluorobenzene (F1) | -136.20 | -137.1 | -0.90 |

| 1,2,3,5-Tetrafluorobenzene (F2) | -133.50 | -134.3 | -0.80 |

| aCalculated using B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d,p) with linear scaling.[13] |

Theoretical and Experimental Protocols

Computational Methodology

A typical theoretical study of fluorinated benzenes involves a multi-step computational workflow.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP or PBE0 with a Pople-style basis set such as 6-31+G(d,p) or 6-311++G(d,p).[7][13][17]

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[16][18]

-

Property Calculations: Single-point energy calculations are performed to determine electronic properties. For high accuracy, especially for NMR chemical shifts or interaction energies, correlated methods like Møller–Plesset perturbation theory (MP2) or larger basis sets may be employed.[12][19] For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is standard.

Experimental Protocols

-

NMR Spectroscopy: 19F NMR chemical shifts are typically measured in solvents like CDCl3 or CCl4.[13] Samples are prepared at a specific concentration, and spectra are recorded on a high-field NMR spectrometer. Chemical shifts are referenced against an internal or external standard, such as CFCl3 (0 ppm).[20]

-

X-ray Crystallography for Intermolecular Interactions: For compounds that are liquids at room temperature, single crystals for X-ray diffraction are often grown in situ at low temperatures. A stream of cold nitrogen gas is used to freeze a liquid sample in a capillary, followed by a controlled warming phase to anneal it into a single crystal suitable for diffraction analysis.[11] This allows for the precise determination of bond lengths, angles, and intermolecular contacts like C-H···F distances.[11]

References

- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calculation of fluorine chemical shift tensors for the interpretation of oriented 19F-NMR spectra of gramicidin A in membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. sfu.ca [sfu.ca]

physicochemical properties of 3,5-dimethylfluorobenzene

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethylfluorobenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for their application in synthesis and as potential scaffolds in medicinal chemistry. This document provides a comprehensive overview of the core , also known as 5-fluoro-m-xylene.

Core Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is an organic compound that is generally insoluble in water but soluble in many organic solvents.[1] The presence of a fluorine atom and two methyl groups on the benzene ring influences its chemical reactivity and physical properties.[1]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₉F[1][2][3] |

| Molecular Weight | 124.16 g/mol [1][3] |

| CAS Number | 461-97-2[2][4][5] |

| Appearance | Colorless liquid[1] |

| Odor | Aromatic[1] |

| Melting Point | -54 °C[1] |

| Boiling Point | 145 - 152 °C at 760 mmHg[1][2] |

| Density | 0.96 g/cm³[1] |

| Flash Point | 32.8 - 35 °C[1][2] |

| Vapor Pressure | 1.6 hPa at 20 °C[1] |

| Refractive Index | 1.481[2] |

| Solubility | Insoluble in water; Soluble in many organic solvents[1] |

Experimental Protocols

Synthesis of this compound via Diazotization-Fluorination

A common and effective method for the synthesis of this compound is the diazotization of 3,5-dimethylaniline, followed by a fluorination reaction, often referred to as the Balz-Schiemann reaction.[1]

Methodology:

-

Diazotization:

-

3,5-dimethylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to a low temperature (typically 0-5 °C) in an ice bath.[1]

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 3,5-dimethylaniline hydrochloride.[1] The temperature must be carefully controlled to remain below 5 °C to prevent the decomposition of the resulting diazonium salt.

-

The completion of the diazotization is monitored by testing for the presence of free nitrous acid using potassium iodide-starch paper.

-

-

Formation and Isolation of Diazonium Fluoroborate:

-

An ice-cold solution of fluoboric acid (HBF₄) is then slowly added to the diazonium salt solution.[6]

-

This results in the precipitation of the 3,5-dimethylbenzenediazonium fluoroborate salt, which is typically a crystalline solid.[1]

-

The precipitate is collected by suction filtration and washed with cold water, followed by a cold organic solvent like methanol or diethyl ether to remove impurities.[6]

-

-

Thermal Decomposition:

-

The isolated and dried diazonium fluoroborate salt is then carefully heated (thermal decomposition).

-

The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride.[6]

-

The crude product is collected, often through distillation.

-

-

Purification:

-

The crude this compound is purified by washing with a dilute base (e.g., sodium hydroxide solution) to remove any acidic impurities, followed by washing with water.[6]

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation to yield the final product.[6]

-

References

- 1. 1-Fluoro-3,5-Dimethylbenzene | Properties, Uses, Safety, Supplier & Manufacturer in China [fluorobenzene.ltd]

- 2. echemi.com [echemi.com]

- 3. cphi-online.com [cphi-online.com]

- 4. 461-97-2|this compound|BLD Pharm [bldpharm.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3,5-Dimethylfluorobenzene (CAS Number: 461-97-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethylfluorobenzene (CAS No. 461-97-2), a fluorinated aromatic compound with applications as an intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity. Particular emphasis is placed on providing structured data and outlining experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is soluble in many organic solvents but insoluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 461-97-2 | |

| Molecular Formula | C₈H₉F | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 150-152 °C | [1] |

| Melting Point | -54 °C | [1] |

| Density | 0.96 g/cm³ | [1] |

| Flash Point | 35 °C | [1] |

| Refractive Index | 1.481 | |

| Vapor Pressure | 1.6 hPa (at 20 °C) | [1] |

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three distinct signals:

-

A singlet for the six protons of the two equivalent methyl groups.

-

A multiplet (likely a singlet or a narrow triplet with small JHF coupling) for the two equivalent aromatic protons ortho to the fluorine atom.

-

A multiplet (likely a triplet of triplets with larger JHH and smaller JHF couplings) for the aromatic proton para to the fluorine atom.

The chemical shifts can be estimated based on the additive effects of the substituents on the benzene ring.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule:

-

One signal for the two equivalent methyl carbons.

-

One signal for the carbon atom bonded to fluorine (C-F), which will appear as a doublet due to 1JCF coupling.

-

One signal for the two equivalent aromatic carbons ortho to the fluorine.

-

One signal for the two equivalent aromatic carbons meta to the fluorine.

-

One signal for the aromatic carbon para to the fluorine.

The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (1JCF), a characteristic feature in the 13C NMR spectra of fluorinated aromatic compounds.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm-1

-

C-H stretching (aliphatic): ~3000-2850 cm-1

-

C=C stretching (aromatic): ~1600 cm-1 and ~1475 cm-1

-

C-F stretching: A strong band in the region of 1250-1000 cm-1.

-

C-H bending (out-of-plane): Bands in the 900-690 cm-1 region, indicative of the substitution pattern.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M+) is expected at m/z 124. Common fragmentation patterns for alkylbenzenes include the loss of a methyl group (M-15) to form a stable benzylic cation.

Synthesis

The most common and practical laboratory synthesis of this compound involves the diazotization of 3,5-dimethylaniline followed by a fluorination reaction, typically a Balz-Schiemann reaction.[1]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Balz-Schiemann Reaction

The following is a generalized experimental protocol for the synthesis of an aryl fluoride from an arylamine via the Balz-Schiemann reaction. This can be adapted for the synthesis of this compound from 3,5-dimethylaniline.

Materials:

-

3,5-Dimethylaniline

-

Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium tetrafluoroborate (NaBF₄) (if using HCl)

-

Ice

-

Organic solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Diazotization: 3,5-Dimethylaniline is dissolved in an aqueous solution of hydrochloric acid or tetrafluoroboric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

-

Formation of the Tetrafluoroborate Salt: If hydrochloric acid was used for diazotization, a cold aqueous solution of sodium tetrafluoroborate is added to precipitate the 3,5-dimethylbenzenediazonium tetrafluoroborate salt. If tetrafluoroboric acid was used initially, the diazonium salt precipitates directly.

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is gently heated. The decomposition reaction releases nitrogen gas and boron trifluoride, yielding crude this compound.

-

Purification: The crude product is purified by steam distillation or vacuum distillation.

Caption: Workflow for Balz-Schiemann synthesis.

Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The two methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the fluorine atom is deactivating but also ortho-, para-directing.

Electrophilic Aromatic Substitution

The two methyl groups strongly activate the positions ortho and para to them. The fluorine atom, being a halogen, is deactivating overall due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the fluorine are also activated by the methyl groups, making these sites highly susceptible to electrophilic attack.

References

A Technical Guide to the Spectroscopic Profile of 3,5-Dimethylfluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-dimethylfluorobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The guide includes predicted data for Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by offering a thorough, albeit predictive, spectroscopic characterization of this compound.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉F. Its structure consists of a benzene ring substituted with a fluorine atom and two methyl groups at the 3 and 5 positions. Understanding the spectroscopic properties of this molecule is crucial for its identification, characterization, and quality control in various applications, including as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide synthesizes the expected spectroscopic data based on the known effects of fluoro and methyl substituents on a benzene ring.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and data from structurally similar compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| ~2975-2850 | Strong | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1000 | Strong | C-F Stretch | Aryl Fluoride |

| ~870-810 | Strong | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Benzene |

Note: The C-H out-of-plane bending vibration is particularly diagnostic for the substitution pattern of the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the 870-810 cm⁻¹ region.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl groups.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | Multiplet | 2H | H-2, H-6 |

| ~6.5-6.7 | Multiplet | 1H | H-4 |

| ~2.3 | Singlet | 6H | -CH₃ |

Note: The fluorine atom will cause through-bond coupling to the nearby protons, leading to splitting of the aromatic signals. The protons at positions 2 and 6 are equivalent, as are the two methyl groups, due to the molecule's symmetry.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-1 (C-F) |

| ~140 (d, ³JCF ≈ 8 Hz) | C-3, C-5 (C-CH₃) |

| ~112 (d, ²JCF ≈ 21 Hz) | C-2, C-6 |

| ~115 (d, ⁴JCF ≈ 2 Hz) | C-4 |

| ~21 | -CH₃ |

Note: The chemical shifts and coupling constants are estimations. The carbon signals of the aromatic ring will appear as doublets due to coupling with the fluorine atom.[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of a methyl group or a hydrogen atom from a methyl group to form a stable benzylic-type cation.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity | Assignment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 109 | High | [M - CH₃]⁺ |

| 123 | Medium | [M - H]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation of alkylbenzenes often leads to the formation of a tropylium ion at m/z 91.[5][6] The presence of fluorine may also lead to fragments containing the C-F bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the clean, empty sample compartment.

-

-

Data Acquisition:

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.[10]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2 seconds) are typically necessary.[10][11]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[12][13]

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[14]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

-

Data Processing:

-

Plot the relative abundance of ions against their m/z values.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. web.mit.edu [web.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Reactivity of Fluorinated Xylenes for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated xylenes are a class of aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the xylene scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence the biological activity and pharmacokinetic profile of drug candidates, making fluorinated xylenos valuable building blocks in drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of fluorinated xylenes, with a focus on key transformations relevant to pharmaceutical research. Detailed experimental protocols, comparative reactivity data, and an exploration of the biological implications of these compounds are presented to aid researchers in harnessing their synthetic potential.

Spectroscopic and Physicochemical Data of Fluorinated Xylenes

The position of the fluorine atom and methyl groups on the xylene ring significantly influences the spectroscopic properties of the molecule. A thorough understanding of these properties is crucial for characterization and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated xylenes. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the electronic environment of the nuclei.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ, ppm) of Selected Fluorinated Xylene Isomers

| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm vs. CFCl₃) |

| 1-Fluoro-2,3-dimethylbenzene | 3-Fluoro-o-xylene | Aromatic H: 6.8-7.2Methyl H: 2.1-2.3 | Aromatic C: 115-160Methyl C: 15-25 | -115 to -125 |

| 1-Fluoro-2,4-dimethylbenzene | 4-Fluoro-o-xylene | Aromatic H: 6.7-7.1Methyl H: 2.2-2.4 | Aromatic C: 113-162Methyl C: 18-22 | -110 to -120 |

| 1-Fluoro-3,5-dimethylbenzene | 5-Fluoro-m-xylene | Aromatic H: 6.6-6.9Methyl H: 2.3 | Aromatic C: 110-163Methyl C: 20-23 | -105 to -115 |

| 2-Fluoro-1,3-dimethylbenzene | 2-Fluoro-m-xylene | Aromatic H: 6.9-7.3Methyl H: 2.3-2.5 | Aromatic C: 118-158Methyl C: 14-24 | -120 to -130 |

| 2-Fluoro-1,4-dimethylbenzene | 2-Fluoro-p-xylene | Aromatic H: 6.8-7.0Methyl H: 2.2-2.3 | Aromatic C: 115-159Methyl C: 19-21 | -118 to -128 |

Note: The chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of fluorinated xylenes, aiding in their identification and the characterization of reaction products. The fragmentation patterns are influenced by the positions of the fluorine and methyl substituents.

Table 2: Key Mass Spectral Fragments (m/z) of Representative Fluorinated Xylene Isomers (Electron Ionization)

| Compound | Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Structures |

| 1-Fluoro-2,4-dimethylbenzene | 4-Fluoro-o-xylene | 124 | 109 ([M-CH₃]⁺), 91 ([M-CH₃-F]⁺, tropylium ion) |

| 1-Fluoro-3,5-dimethylbenzene | 5-Fluoro-m-xylene | 124 | 109 ([M-CH₃]⁺), 96 ([M-C₂H₄]⁺) |

| 2-Fluoro-1,4-dimethylbenzene | 2-Fluoro-p-xylene | 124 | 109 ([M-CH₃]⁺), 91 ([M-CH₃-F]⁺, tropylium ion) |

Note: The relative intensities of the fragment ions can vary depending on the instrument and experimental conditions.[1][2]

Key Reactions of Fluorinated Xylenes

The reactivity of the aromatic ring in fluorinated xylenes is governed by the interplay of the electronic effects of the fluorine atom and the methyl groups. Fluorine is an inductively withdrawing but resonance-donating group, while methyl groups are activating and ortho-, para-directing.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the aromatic ring of fluorinated xylenes. The regioselectivity of these reactions is a crucial consideration for synthetic planning.

Nitration is a classic EAS reaction that introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations. The directing effects of the fluorine and methyl groups determine the position of nitration.

Table 3: Isomer Distribution in the Mononitration of Fluorinated Xylenes

| Substrate | Major Isomer(s) | Minor Isomer(s) |

| 4-Fluoro-o-xylene | 5-Nitro-4-fluoro-o-xylene | 3-Nitro-4-fluoro-o-xylene |

| 2-Fluoro-p-xylene | 3-Nitro-2-fluoro-p-xylene | 5-Nitro-2-fluoro-p-xylene |

| 3-Fluoro-o-xylene | 4-Nitro-3-fluoro-o-xylene, 6-Nitro-3-fluoro-o-xylene | - |

Note: Isomer distribution can be influenced by reaction conditions such as temperature and the nitrating agent used.[3][4][5]

Experimental Protocol: Nitration of 4-Fluoro-o-xylene

This protocol provides a general procedure for the nitration of a fluorinated xylene, which can be adapted for other isomers with careful consideration of their reactivity.

Materials:

-

4-Fluoro-o-xylene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid (1.5 eq.) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared, slowly add 4-fluoro-o-xylene (1.0 eq.) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

-

Characterize the products by NMR and MS to confirm their structures and determine the isomer ratio.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules, including pharmaceuticals. Bromo- or iodo-substituted fluorinated xylenes are common starting materials for these reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective coupling.[8]

Table 4: Representative Yields for Suzuki-Miyaura Coupling of Bromo-fluoroxylene Isomers with Phenylboronic Acid

| Substrate | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Bromo-5-fluoro-1,4-dimethylbenzene | 5-Fluoro-2-phenyl-1,4-dimethylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | ~85 |

| 4-Bromo-2-fluoro-1,3-dimethylbenzene | 2-Fluoro-4-phenyl-1,3-dimethylbenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~90 |

| 3-Bromo-4-fluoro-1,2-dimethylbenzene | 4-Fluoro-3-phenyl-1,2-dimethylbenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | ~88 |

Note: Yields are highly dependent on the specific substrates, catalyst system, base, solvent, and reaction temperature.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorotoluene with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-fluorinated xylene derivative.

Materials:

-

4-Bromo-2-fluorotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), tribasic

-

Toluene

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 4-bromo-2-fluorotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed toluene and a small amount of degassed water to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[11]

Biological Relevance and Applications in Drug Development

The incorporation of fluorinated xylene moieties into drug candidates can significantly impact their biological activity. The fluorine atom can modulate binding affinity to the target protein, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.

Case Study: Celecoxib and its Fluorinated Analogues

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its structure contains a trifluoromethyl (-CF₃) group, which is crucial for its activity and selectivity.[12] The metabolism of celecoxib is primarily mediated by the cytochrome P450 enzyme CYP2C9, which hydroxylates the methyl group on the tolyl moiety.[13][14]

The metabolic pathway of celecoxib involves a two-step oxidation process.

Caption: Metabolic pathway of Celecoxib.

Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.

Caption: Mechanism of action of Celecoxib.[15][16][17]

The strategic placement of fluorine atoms in analogues of celecoxib can be used to modulate its metabolic stability and pharmacokinetic profile. For example, fluorination of the methyl group could block the primary site of metabolism by CYP2C9, potentially leading to a longer half-life.[18][19]

Conclusion

Fluorinated xylenes represent a versatile class of building blocks for the synthesis of novel compounds with applications in drug discovery and materials science. Their reactivity is a nuanced interplay of the electronic and steric effects of the fluorine and methyl substituents. A thorough understanding of their spectroscopic properties and reactivity in key transformations such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling is essential for their effective utilization. The case study of celecoxib highlights the profound impact that fluorine substitution can have on the metabolic fate and biological activity of a drug molecule. As synthetic methodologies continue to advance, the strategic incorporation of fluorinated xylene scaffolds is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 6. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. suhanibansal.com [suhanibansal.com]

- 15. ClinPGx [clinpgx.org]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 17. study.com [study.com]

- 18. CYP2C9 Structure−Metabolism Relationships: Optimizing the Metabolic Stability of COX-2 Inhibitors – Mass Analytica [mass-analytica.com]

- 19. pubs.acs.org [pubs.acs.org]

The Genesis of Aromatic Fluorination: A Technical Guide to the Balz-Schiemann Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have made fluorinated aromatic compounds invaluable in drug design and the development of advanced materials. The journey to routine aromatic fluorination was, however, not straightforward. Early methods involving direct fluorination were often hazardous and uncontrollable. A pivotal breakthrough occurred in 1927 with the work of German chemists Günther Balz and Günther Schiemann, who developed a reliable two-step method for the synthesis of aryl fluorides from primary aromatic amines. This process, now known as the Balz-Schiemann reaction, proceeds through the formation of a stable aryldiazonium tetrafluoroborate salt, which is subsequently decomposed by heat to yield the desired aryl fluoride. This whitepaper provides an in-depth technical exploration of the core principles of the Balz-Schiemann reaction, including its discovery, mechanism, original experimental protocols, and the quantitative data that underpinned its initial success.

The Core Reaction: A Two-Stage Process

The Balz-Schiemann reaction is fundamentally a two-stage process:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (typically 0-5 °C) to form a stable and often isolable aryldiazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated aryldiazonium tetrafluoroborate salt is then heated, leading to the evolution of nitrogen gas and the formation of the corresponding aryl fluoride and boron trifluoride.

The overall transformation can be represented as follows:

ArNH₂ + NaNO₂ + 2HBF₄ → [ArN₂]⁺[BF₄]⁻ + NaBF₄ + 2H₂O [ArN₂]⁺[BF₄]⁻ (heat) → ArF + N₂ + BF₃

Reaction Mechanism and Key Intermediates

The mechanism of the Balz-Schiemann reaction is generally accepted to proceed through an Sₙ1-type pathway involving the formation of an aryl cation intermediate.

Stage 1: Diazotization

The first stage involves the formation of the aryldiazonium salt. This is a well-established reaction in organic chemistry.

The Unconventional Excellence of Fluorine in Nucleophilic Aromatic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of complex aryl derivatives. While conventional wisdom from aliphatic chemistry often designates fluoride as a poor leaving group, its behavior in the aromatic context is strikingly different and uniquely advantageous. This technical guide provides an in-depth exploration of the fundamental principles governing SNAr reactions with a specific focus on fluorine as the leaving group, offering valuable insights for researchers in drug discovery and materials science where this reaction is frequently employed.

Core Principles: Rethinking Leaving Group Ability

The enhanced reactivity of fluoroarenes in SNAr reactions is a direct consequence of the reaction's stepwise mechanism and the unique properties of the fluorine atom.[1][2] The generally accepted mechanism, the addition-elimination pathway, proceeds through a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[3][4]

The rate-determining step of the SNAr reaction is typically the initial nucleophilic attack on the aromatic ring, which leads to the formation of this high-energy Meisenheimer intermediate and the temporary disruption of aromaticity.[3][5][6] The subsequent elimination of the leaving group to restore the aromatic system is a much faster process.[1]

Fluorine's high electronegativity plays a pivotal role in accelerating the rate-determining addition step.[1][7] Its strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond, creating a more electrophilic carbon center that is highly susceptible to nucleophilic attack.[7] This powerful inductive effect also serves to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first and slowest step of the reaction.[1][8] Consequently, the overall reaction rate is enhanced.[1]

In contrast to S_N_1 and S_N_2 reactions where the carbon-leaving group bond is broken in the rate-determining step, the strength of the carbon-fluorine bond is less critical in SNAr because its cleavage occurs in a fast, non-rate-determining step.[3][6] This explains the inverted order of leaving group ability observed in SNAr reactions compared to their aliphatic counterparts.

Quantitative Analysis of Leaving Group Effects

The superior performance of fluorine as a leaving group in SNAr reactions is not merely a qualitative observation but is well-supported by quantitative kinetic data. The following table summarizes the relative reaction rates for the substitution of various halogens in a typical SNAr reaction, highlighting the exceptional reactivity of fluoroarenes.

| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Relative Rate Constant (k_rel_) | Bond Dissociation Energy (C-X) (kJ/mol) |

| F | 3300 | ~544 |

| Cl | 3 | ~406 |

| Br | 1.6 | ~347 |

| I | 1 | ~285 |

Data compiled from various sources. The relative rates can vary depending on the specific substrate, nucleophile, and reaction conditions.[3][9]

The data clearly illustrates that despite having the strongest carbon-halogen bond, fluorine facilitates the SNAr reaction at a rate that is orders of magnitude faster than the other halogens.[3]

The Indispensable Role of Electron-Withdrawing Groups

The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the fluorine leaving group is crucial for the success of most SNAr reactions.[3][10] These groups, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, play a critical role in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][4] This stabilization is most effective when the EWGs are at the ortho and para positions, as the negative charge can be delocalized onto these groups, thereby lowering the energy of the intermediate and accelerating the reaction.[3]

Visualizing the SNAr Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a typical experimental workflow.

Caption: The addition-elimination mechanism of SNAr with fluorine.

Caption: A generalized experimental workflow for an SNAr reaction.

Key Experimental Protocols

The following sections provide detailed methodologies for common SNAr reactions involving fluoroarenes.

Synthesis of N-Aryl Amines via SNAr of Fluoroarenes

This protocol describes the synthesis of an N-aryl amine from a fluoroarene and a primary or secondary amine.

Materials:

-

Fluoroarene (e.g., 1-fluoro-4-nitrobenzene)

-

Amine (e.g., morpholine)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., Dimethylformamide, DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoroarene (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[10]

Synthesis of Aryl Ethers from Fluoroarenes

This protocol outlines the preparation of an aryl ether from a fluoroarene and an alcohol.

Materials:

-

Fluoroarene (e.g., 1-fluoro-2-nitrobenzene)

-

Alcohol (e.g., benzyl alcohol)

-

Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of the fluoroarene (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired aryl ether.[1]

Conclusion

The nucleophilic aromatic substitution reaction of fluoroarenes is a powerful and often counterintuitive tool in the arsenal of the modern synthetic chemist. By understanding the fundamental principles that govern the unique reactivity of fluorine in this context—namely, the rate-determining nucleophilic addition and the stabilizing effect of fluorine's high electronegativity—researchers can effectively leverage this reaction for the synthesis of a wide array of valuable molecules. The provided quantitative data, mechanistic diagrams, and detailed experimental protocols serve as a comprehensive resource for the successful application of SNAr reactions with fluorine in both academic and industrial research settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. savemyexams.com [savemyexams.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3,5-Dimethylfluorobenzene via Balz-Schiemann Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring. This reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt. This application note provides a detailed protocol for the synthesis of 3,5-dimethylfluorobenzene from 3,5-dimethylaniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The overall reaction is as follows:

Experimental Protocols

This protocol is adapted from established procedures for the Balz-Schiemann reaction and is optimized for the synthesis of this compound.

Part 1: Diazotization of 3,5-Dimethylaniline

This initial step involves the conversion of the primary aromatic amine, 3,5-dimethylaniline, into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (fluoroboric acid in this case).[1][2][3]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 |

| Fluoroboric acid (48% aq. solution) | 87.81 (as HBF₄) | 44.0 mL | ~0.21 |

| Sodium nitrite | 69.00 | 7.25 g | 0.105 |

| Deionized water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3,5-dimethylaniline (12.12 g, 0.10 mol) and 48% aqueous fluoroboric acid (44.0 mL, ~0.21 mol).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

The formation of a precipitate, 3,5-dimethylbenzenediazonium tetrafluoroborate, should be observed.

Part 2: Isolation and Decomposition of 3,5-Dimethylbenzenediazonium Tetrafluoroborate

The unstable diazonium salt is isolated and then thermally decomposed to yield the desired fluorinated aromatic compound.[2][4]

Materials:

| Reagent/Material | Quantity |

| Diethyl ether (cold) | 100 mL |

| Sand | As needed |

Procedure:

-

Filter the cold reaction mixture from Part 1 through a Büchner funnel.

-

Wash the collected solid precipitate with 50 mL of cold deionized water, followed by 50 mL of cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Carefully transfer the moist 3,5-dimethylbenzenediazonium tetrafluoroborate to a clean, dry flask. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. Do not allow the salt to dry completely.

-

For the thermal decomposition, place the moist diazonium salt in a round-bottom flask and add a small amount of sand to ensure even heat distribution.

-

Gently heat the flask in a sand bath or with a heating mantle. The decomposition typically begins around 100-120 °C and is accompanied by the evolution of nitrogen gas and boron trifluoride.

-

The crude this compound will distill over as a colorless to pale yellow liquid. Collect the distillate in a receiving flask cooled in an ice bath.

Part 3: Purification

The crude product is purified by extraction and distillation to obtain pure this compound.

Procedure:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution and 50 mL of brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the liquid by fractional distillation. Collect the fraction boiling at approximately 144-146 °C.

-

The expected yield of this compound is typically in the range of 60-70%.

Data Presentation

| Parameter | Value |

| Starting Material | 3,5-Dimethylaniline |

| Product | This compound |

| Molecular Formula | C₈H₉F |

| Molecular Weight | 124.16 g/mol |

| Boiling Point | 144-146 °C |

| Typical Yield | 60-70% |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

References

- 1. 1-Fluoro-3,5-Dimethylbenzene | Properties, Uses, Safety, Supplier & Manufacturer in China [fluorobenzene.ltd]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Aryl Fluorides via Diazonium Salts

Introduction

The synthesis of aryl fluorides is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. While the direct fluorination of arenes is often challenging, the transformation of aryl amines via diazonium salt intermediates provides a versatile and widely used alternative. Historically, the Balz-Schiemann reaction has been the cornerstone for this conversion. However, recent advancements have led to the development of copper-mediated methods that more closely resemble a true Sandmeyer reaction for fluorination. This document provides detailed protocols for both the traditional Balz-Schiemann reaction and a modern copper-mediated Sandmeyer-type fluorination, along with comparative data and mechanistic diagrams.

I. Traditional Method: The Balz-Schiemann Reaction